Ctap

Description

Properties

IUPAC Name |

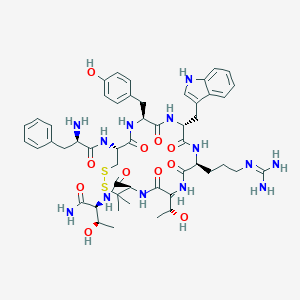

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQLVRLOGHAJI-FGHAYEPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439498 | |

| Record name | CHEMBL1795717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-32-9 | |

| Record name | CHEMBL1795717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of Action of CTAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTAP (Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the µ-opioid receptor (MOR).[1][2][3][4] Its high affinity for the MOR and significant selectivity over other opioid receptor subtypes, coupled with its ability to cross the blood-brain barrier, make it a valuable pharmacological tool for investigating the physiological and pathological roles of the µ-opioid system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on signal transduction, and the experimental protocols used for its characterization.

Quantitative Data Summary

The binding affinity and selectivity of this compound for the µ-opioid receptor have been determined through radioligand binding assays. The data consistently demonstrate this compound's high affinity and selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.

| Parameter | Receptor | Value | Reference Radioligand | Cell/Tissue Preparation |

| IC50 | µ-opioid | 3.5 nM | [3H]DAMGO | Rat brain membranes |

| IC50 | δ-opioid | 4500 nM | [3H]DPDPE | Rat brain membranes |

| Selectivity | µ vs δ | >1200-fold | - | - |

Note: Ki values provide a more direct measure of affinity. While IC50 values are reported, Ki values for this compound are not as readily available in the public domain.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the µ-opioid receptor. This means that it binds to the same site on the receptor as endogenous opioids (e.g., endorphins) and exogenous opioid agonists (e.g., morphine). By occupying the binding site, this compound prevents the receptor from being activated by agonists. This action does not elicit a biological response on its own but effectively blocks the downstream signaling cascades that are normally initiated by agonist binding.

Signaling Pathways

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Agonist binding to the MOR initiates a cascade of intracellular events. As a competitive antagonist, this compound blocks these agonist-induced signaling pathways.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor (MOR) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the affinity of this compound for the µ-opioid receptor.

Materials:

-

Radioligand: [3H]DAMGO (a selective µ-opioid agonist)

-

Test Compound: this compound

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist)

-

Membrane Preparation: Homogenized brain tissue (e.g., rat brain) or cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand ([3H]DAMGO at a concentration near its Kd), and membrane preparation to the wells.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membrane preparation.

-

Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the assay plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Functional Assay

This is a functional assay that measures the activation of G-proteins following receptor stimulation. Since this compound is an antagonist, this assay is used to determine its ability to block agonist-stimulated G-protein activation.

Objective: To determine the functional antagonist activity of this compound at the µ-opioid receptor.

Materials:

-

Radioligand: [35S]GTPγS (a non-hydrolyzable analog of GTP)

-

Agonist: DAMGO (a selective µ-opioid agonist)

-

Test Compound: this compound

-

Membrane Preparation: Membranes from cells expressing the µ-opioid receptor (e.g., CHO-hMOR cells).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

Filtration System and Scintillation Counter as described above.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup (in triplicate):

-

Basal Binding: Add assay buffer, GDP, [35S]GTPγS, and membrane preparation.

-

Agonist-stimulated Binding: Add assay buffer, GDP, DAMGO (at a concentration that gives a maximal response, e.g., 10 µM), [35S]GTPγS, and membrane preparation.

-

Antagonist Inhibition: Add assay buffer, GDP, varying concentrations of this compound, DAMGO, [35S]GTPγS, and membrane preparation.

-

-

Incubation: Incubate the plates at 30°C for 60 minutes.

-

Filtration, Washing, and Counting: Follow the same procedure as for the radioligand binding assay.

-

Data Analysis:

-

Calculate the percentage of agonist-stimulated [35S]GTPγS binding.

-

Plot the percentage of stimulation against the log concentration of this compound.

-

Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.

-

This IC50 value represents the concentration of this compound required to inhibit 50% of the functional response to the agonist.

-

Conclusion

This compound is a well-characterized, potent, and selective µ-opioid receptor antagonist. Its mechanism of action is through competitive binding to the µ-opioid receptor, thereby blocking the effects of opioid agonists. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of compounds like this compound, enabling a thorough understanding of their pharmacological properties. The high selectivity of this compound makes it an indispensable tool for elucidating the role of the µ-opioid receptor in a wide range of physiological and disease processes.

References

An In-depth Technical Guide to the Pharmacological Properties of D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (Octreotide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2, commonly known as Octreotide, is a synthetic octapeptide analogue of the natural hormone somatostatin. Its pharmacological profile is characterized by a high affinity and selectivity for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), leading to potent inhibition of the secretion of various hormones, including growth hormone (GH), glucagon, and insulin. This technical guide provides a comprehensive overview of the pharmacological properties of Octreotide, including its mechanism of action, binding affinities, pharmacokinetic profile, and key experimental protocols for its evaluation. The information is presented to support further research and drug development efforts in the field of somatostatin analogues.

Mechanism of Action

Octreotide mimics the physiological actions of somatostatin by binding to and activating somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[1] Its primary targets are SSTR2 and SSTR5.[2] Upon binding, Octreotide initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream cellular processes, including the inhibition of hormone secretion and cell proliferation.[3]

A key signaling pathway modulated by Octreotide is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. By activating SSTR2, Octreotide can inhibit the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[4][5][6][7] This anti-proliferative effect is central to its therapeutic application in various tumors.

Quantitative Pharmacological Data

Binding Affinity

The binding affinity of Octreotide for different human somatostatin receptor subtypes is a critical determinant of its biological activity. The following table summarizes the reported IC50 values.

| Receptor Subtype | IC50 (nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.67 ± 0.32 |

| SSTR3 | >1000 |

| SSTR4 | >1000 |

| SSTR5 | 3.62 ± 0.23 |

| Table 1: Binding Affinity (IC50) of Octreotide for Human Somatostatin Receptor Subtypes. [6] |

Pharmacokinetic Properties in Humans

The pharmacokinetic profile of Octreotide has been extensively studied in humans. The following table summarizes key pharmacokinetic parameters following subcutaneous (SC) and oral administration.

| Parameter | Value | Administration Route |

| Bioavailability | ~100% | Subcutaneous |

| <1% | Oral (unformulated) | |

| Time to Peak Concentration (Tmax) | 0.4 - 0.7 hours | Subcutaneous |

| 1.67 - 2.5 hours | Oral (delayed-release) | |

| Elimination Half-life (t1/2) | 1.7 - 1.9 hours | Subcutaneous |

| 2.3 - 2.7 hours | Oral (delayed-release) | |

| Volume of Distribution (Vd) | 13.6 - 30.4 L | Intravenous |

| Total Body Clearance | 7 - 11.4 L/hour | Intravenous |

| Protein Binding | ~65% | Plasma |

| Table 2: Summary of Key Pharmacokinetic Parameters of Octreotide in Humans. [1][8][9] |

Experimental Protocols

Somatostatin Receptor Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound, such as Octreotide, to somatostatin receptors expressed in a cell line.

Materials:

-

Cell line expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells transfected with human SSTR2).

-

Radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-Somatostatin-14).

-

Unlabeled Octreotide (as a competitor).

-

Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Cell Preparation: Culture the receptor-expressing cells to confluence. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Cell membrane preparation and radioligand.

-

Non-specific Binding wells: Cell membrane preparation, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

Competition wells: Cell membrane preparation, radioligand, and varying concentrations of Octreotide.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Analysis of PI3K/Akt Signaling Pathway Activation

This protocol describes a method to assess the effect of Octreotide on the PI3K/Akt signaling pathway using Western blotting.

Materials:

-

Cell line expressing SSTR2 (e.g., BON-1 cells).

-

Octreotide.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p85 PI3K, anti-total-p85 PI3K, and an antibody for a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Cell Treatment: Seed the cells in culture plates and allow them to adhere. Starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of Octreotide for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the total protein bands and the loading control.

Visualizations

Signaling Pathway of Octreotide

Caption: Octreotide signaling pathway via SSTR2.

Preclinical Experimental Workflow for a Somatostatin Analogue

Caption: Preclinical evaluation workflow for somatostatin analogues.

Conclusion

Octreotide is a pharmacologically well-characterized synthetic somatostatin analogue with high affinity for SSTR2 and SSTR5. Its mechanism of action, centered on the inhibition of hormone secretion and cell proliferation via modulation of key signaling pathways like the PI3K/Akt cascade, underpins its therapeutic utility. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the understanding and application of somatostatin analogues in medicine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scispace.com [scispace.com]

- 3. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Clinical pharmacokinetics of octreotide. Therapeutic applications in patients with pituitary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

In Vitro Characterization of CTAP Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the binding affinity of CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), a potent and selective antagonist of the μ-opioid receptor (MOR). This document details quantitative binding data, comprehensive experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Data

The binding affinity of this compound for the μ-opioid receptor has been determined using various in vitro techniques. The following table summarizes the key quantitative data.

| Parameter | Value | Species/System | Assay Method | Reference |

| IC50 | 3.5 nM | - | Radioligand Binding Assay | [1](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |

| Kd/Ki | Temperature-dependent | Rat | Radioligand Binding Assay | [2](--INVALID-LINK--: target="_blank" rel="noopener noreferrer"} |

| (See Thermodynamic Data) |

Note: Further research is needed to populate this table with a broader range of values from different assay types for a more comprehensive comparison.

Thermodynamic Parameters of this compound Binding

A study investigating the thermodynamics of ligand binding to the cloned rat μ-opioid receptor revealed that the binding of this compound is an endothermic process, driven by an increase in entropy.[2]

| Temperature (°C) | Kd or Ki (nM) | ΔG°' (kcal/mol) | ΔH°' (kcal/mol) | -TΔS°' (kcal/mol) |

| 0 | Value not specified | Value not specified | > 0 | -13.08 to -18.57 |

| 12 | Value not specified | Value not specified | ||

| 25 | Value not specified | Value not specified | ||

| 37 | Value not specified | Value not specified |

The specific Kd or Ki values at each temperature were used to generate a van't Hoff plot to determine the thermodynamic parameters.[2] The original publication should be consulted for the precise binding affinity values at each temperature.

Signaling Pathway

This compound, as a μ-opioid receptor antagonist, blocks the canonical Gαi/o-dependent signaling pathway. Activation of the μ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] this compound prevents this agonist-induced downstream signaling cascade.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the binding affinity of this compound are provided below.

Radioligand Competition Binding Assay

This assay determines the ability of a non-radiolabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the μ-opioid receptor. A commonly used radioligand for the μ-opioid receptor is [3H]DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).

Workflow:

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

-

Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane homogenate (typically 20-50 µg of protein).

-

A fixed concentration of [3H]DAMGO (typically at or below its Kd value).

-

Varying concentrations of this compound (e.g., from 10-12 M to 10-5 M).

-

For determining non-specific binding, use a high concentration of a non-radiolabeled opioid agonist like naloxone (e.g., 10 µM).

-

For determining total binding, add assay buffer instead of a competing ligand.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding of [3H]DAMGO as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

Fluorescence Polarization (FP) Assay

This homogeneous assay measures the change in polarization of light emitted from a fluorescently labeled ligand upon binding to the μ-opioid receptor.

Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a purified and solubilized μ-opioid receptor preparation.

-

Select a suitable fluorescently labeled ligand that binds to the μ-opioid receptor (e.g., a fluorescently tagged naltrexone derivative).

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a low-volume, black microplate (e.g., 384-well), add the following to each well:

-

A fixed concentration of the solubilized μ-opioid receptor.

-

A fixed concentration of the fluorescently labeled ligand.

-

Varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

The fluorescence polarization values will decrease as this compound displaces the fluorescent ligand from the receptor.

-

Plot the change in fluorescence polarization as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (μ-opioid receptor) immobilized on a sensor chip in real-time.

Workflow:

Protocol:

-

Receptor Immobilization:

-

Immobilize purified, solubilized μ-opioid receptor onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

-

-

Binding Measurement:

-

Equilibrate the sensor chip with running buffer.

-

Inject a series of concentrations of this compound over the sensor surface and a reference surface (without immobilized receptor).

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from the receptor.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to appropriate kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-mediated inhibition of adenylyl cyclase activity.

Workflow:

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably expressing the human μ-opioid receptor in a suitable multi-well plate (e.g., 96-well or 384-well).

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of a μ-opioid receptor agonist (e.g., DAMGO) in the presence of forskolin, an adenylyl cyclase activator.

-

Incubate for a specific time to allow for cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

The amount of cAMP produced will be inversely proportional to the activity of the μ-opioid receptor agonist. This compound will reverse this inhibition.

-

Plot the cAMP levels as a function of the log concentration of this compound.

-

Fit the data to determine the IC50 value of this compound for the antagonism of the agonist effect.

-

This guide provides a foundational understanding of the in vitro characterization of this compound's binding affinity. For specific applications, further optimization of these protocols may be necessary.

References

The Role of CTAP in Nociception Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP), a potent and selective μ-opioid receptor (MOR) antagonist, in the field of nociception research. This document details its mechanism of action, experimental applications, and the signaling pathways it modulates, offering a valuable resource for scientists investigating the complexities of pain and analgesia.

Introduction to this compound and its Significance in Nociception Studies

Nociception, the neural process of encoding noxious stimuli, is a critical area of research for the development of effective analgesics. The μ-opioid receptor (MOR) is a primary target for opioid analgesics like morphine, which remain the gold standard for treating severe pain. However, the therapeutic use of MOR agonists is often limited by significant side effects, including respiratory depression, tolerance, and dependence.

This compound, a synthetic octapeptide, has emerged as an invaluable pharmacological tool in the study of nociception. Its high affinity and selectivity for the MOR allow researchers to specifically block the effects of endogenous and exogenous MOR agonists, thereby elucidating the precise role of this receptor in various pain states. With a reported IC50 of 3.5 nM, this compound is a potent antagonist that is active in vivo and can cross the blood-brain barrier, making it suitable for a wide range of experimental paradigms.[1]

Quantitative Data on this compound's Pharmacological Profile

The following tables summarize key quantitative data regarding this compound's binding affinity and antagonist potency from various in vitro and in vivo studies. This information is crucial for designing and interpreting experiments aimed at investigating the μ-opioid system.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 3.5 nM | In vitro functional assay | [1] |

| pA2 (vs. Morphine, s.c.) | 7.9 | Warm water tail-withdrawal assay in rats | [1] |

| pA2 (vs. Morphine, i.c.v.) | 10.6 | Warm water tail-withdrawal assay in rats | [1] |

| pA2 (vs. DAMGO, i.c.v.) | Variable | Warm water tail-withdrawal assay in rats | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols for Nociception Studies Using this compound

This compound is widely employed in various behavioral assays to assess its ability to antagonize opioid-induced analgesia or to investigate the role of the μ-opioid system in different pain models. Below are detailed methodologies for key experiments.

Warm Water Tail-Withdrawal Assay

This assay measures the latency of a rodent to withdraw its tail from warm water, a reflexive response to a thermal noxious stimulus.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: A water bath maintained at a constant temperature (e.g., 50°C or 55°C), a timer, and a restraining tube.

-

Procedure:

-

Acclimatize the rat to the restraining tube.

-

Administer this compound via the desired route (e.g., intracerebroventricularly, i.c.v., at doses ranging from 0.01 to 10.0 μg) at a specific time point before the agonist administration (e.g., 15 minutes prior).[1]

-

Administer a μ-opioid agonist such as DAMGO or morphine.

-

Immerse the distal third of the rat's tail into the warm water.

-

Record the latency to tail withdrawal. A cut-off time (e.g., 15-20 seconds) is typically used to prevent tissue damage.

-

The antagonism is observed as a rightward shift in the dose-response curve of the agonist.

-

Hot Plate Test

This test assesses the response to a thermal stimulus applied to the paws.

-

Animals: Mice or rats.

-

Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 52-55°C) and an enclosure to keep the animal on the plate.

-

Procedure:

-

Determine the baseline latency for the animal to exhibit a pain response (e.g., licking a paw, jumping).

-

Administer this compound at the desired dose and route.

-

Administer a μ-opioid agonist.

-

Place the animal on the hot plate and record the latency to the first sign of a nociceptive response. A cut-off time is employed to prevent injury.

-

An increase in the latency to respond indicates an analgesic effect, which can be blocked by this compound.

-

Von Frey Test for Mechanical Allodynia

This assay is used to measure the withdrawal threshold to a mechanical stimulus, particularly in models of neuropathic pain.

-

Animals: Mice or rats with an induced neuropathic pain condition (e.g., chronic constriction injury).

-

Apparatus: A set of calibrated von Frey filaments that exert specific forces.

-

Procedure:

-

Acclimatize the animal in a testing chamber with a mesh floor that allows access to the paws.

-

Administer this compound, often intrathecally, to target spinal mechanisms.

-

Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with increasing force.

-

The withdrawal threshold is determined as the filament force that elicits a withdrawal response in a certain percentage of applications.

-

This compound's effect is measured by its ability to reverse the analgesic effect of a μ-opioid agonist on the withdrawal threshold.

-

Formalin Test

This model of tonic pain involves injecting a dilute formalin solution into the paw, which elicits a biphasic nocifensive response (licking and biting).

-

Animals: Rats or mice.

-

Procedure:

-

Administer this compound prior to the formalin injection.

-

Inject a small volume of dilute formalin solution (e.g., 50 μL of 5% formalin) subcutaneously into the plantar surface of the hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw. The response is typically quantified in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

The ability of this compound to block the antinociceptive effects of μ-opioid agonists on both phases can be assessed.

-

Signaling Pathways Modulated by this compound

This compound exerts its effects by competitively binding to the μ-opioid receptor, thereby preventing the binding and subsequent signaling of MOR agonists. The activation of the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that ultimately lead to an analgesic effect.

G-Protein Signaling Cascade

Upon agonist binding, the MOR undergoes a conformational change that allows it to couple to and activate inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability. It also inhibits N-type voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.

By blocking agonist binding, this compound prevents these G-protein mediated signaling events, thus antagonizing the analgesic and other effects of μ-opioid agonists.

References

An In-Depth Technical Guide to Utilizing CTAP for the Study of Opioid Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of C-terminal 125I-Tyr27-somatostatin-14 (CTAP), a potent and selective μ-opioid receptor (MOR) antagonist, in the elucidation of opioid receptor signaling pathways. It offers detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms, serving as a core resource for researchers in pharmacology and drug development.

Introduction: The μ-Opioid Receptor and the Role of this compound

The μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family, is the primary target for opioid analgesics like morphine.[1] Activation of the MOR by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gαi/o).[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[3] Beyond the canonical G protein pathway, MOR signaling is also regulated by β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of distinct signaling cascades.[4]

Understanding the intricacies of these pathways is crucial for the development of novel analgesics with improved side-effect profiles. This compound serves as an invaluable tool in this endeavor. It is a potent and highly selective competitive antagonist for the MOR, with a reported IC50 of 3.5 nM, displaying over 1200-fold selectivity over δ-opioid and somatostatin receptors. Its ability to specifically block MOR activation allows researchers to dissect the receptor's role in complex biological systems and to characterize the signaling pathways engaged by various opioid agonists.

Key Signaling Pathways of the μ-Opioid Receptor

The activation of the μ-opioid receptor by an agonist and its subsequent inhibition by an antagonist like this compound involves a complex interplay of intracellular signaling molecules. The primary pathways are the G-protein dependent pathway and the β-arrestin pathway.

G-Protein Dependent Signaling

Upon agonist binding, the MOR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequence is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

Figure 1: G-Protein Dependent Signaling Pathway of the MOR.

β-Arrestin Mediated Signaling

Following prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade and facilitating receptor internalization.

Figure 2: β-Arrestin Mediated Signaling and Regulation of the MOR.

Experimental Protocols for Studying MOR Signaling with this compound

The following protocols provide detailed methodologies for key in vitro assays used to investigate MOR signaling and its antagonism by this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the MOR. It involves competing a radiolabeled MOR ligand with increasing concentrations of unlabeled this compound.

Experimental Workflow:

Figure 3: Workflow for Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture human neuroblastoma SH-SY5Y cells, which endogenously express MORs.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membranes.

-

Resuspend the membrane pellet in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled MOR agonist (e.g., [3H]-DAMGO) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled MOR ligand (e.g., naloxone) to a set of wells.

-

Add the prepared cell membranes to each well.

-

Incubate at 25°C for 2 hours with gentle shaking.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following MOR stimulation by an agonist and its inhibition by this compound. It relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Experimental Workflow:

Figure 4: Workflow for [35S]GTPγS Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Binding Assay:

-

In a 96-well plate, add the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Add a fixed concentration of GDP (e.g., 30 µM).

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of the MOR agonist DAMGO (e.g., 1 µM) to stimulate G protein activation.

-

Initiate the reaction by adding [35S]GTPγS.

-

Add the prepared cell membranes.

-

Incubate at 30°C for 60 minutes.

-

-

Separation and Quantification:

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding.

-

Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding as a function of the logarithm of the this compound concentration.

-

Fit the data to determine the IC50 value for this compound's inhibition of agonist-stimulated G protein activation.

-

cAMP Accumulation Assay

This assay measures the functional consequence of MOR-mediated inhibition of adenylyl cyclase. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels, allowing for a more robust measurement of inhibition.

Experimental Workflow:

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of C-Type Natriuretic Peptide (CNP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters governing the solubility and stability of C-type Natriuretic Peptide (CNP), a key peptide in cardiovascular and bone homeostasis research. Understanding these characteristics is paramount for the development of robust formulations and reliable experimental outcomes. This document synthesizes available data on CNP's behavior in various buffer systems and outlines detailed experimental protocols for its characterization.

Solubility Profile of C-Type Natriuretic Peptide

The solubility of peptides is intrinsically linked to their amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and ionic strength. For C-type Natriuretic Peptide, several solvent systems have been reported to effectively solubilize the lyophilized powder.

Table 1: Reported Solubility of C-Type Natriuretic Peptide (CNP)

| Solvent System | Concentration | Remarks |

| Water | Up to 1 mg/mL | Recommended as the initial solvent to try for CNP (1-22)[1]. For CNP (1-53), water is also the first choice[2]. |

| 5% Acetic Acid | 1 mg/mL | Effective for dissolving human and porcine CNP. |

| 10%-30% Acetic Acid | Not specified | Recommended if water fails to dissolve CNP (1-53)[2]. |

| Dimethyl Sulfoxide (DMSO) | Small amount | To be used for very hydrophobic peptides, followed by dilution[2]. |

| Phosphate-Buffered Saline (PBS), pH 7.0-7.4 | Up to 1 mg/mL | A generally safe diluent for peptides with a relatively high proportion of charged residues. |

Stability of C-Type Natriuretic Peptide in Solution

The stability of CNP in solution is influenced by several factors including pH, temperature, buffer composition, and the presence of proteases or oxidizing agents. Peptides are susceptible to various degradation pathways such as hydrolysis, oxidation, deamidation, and aggregation[3][4][5].

General Storage Recommendations

Proper storage is crucial to maintain the integrity of CNP solutions.

Table 2: Recommended Storage Conditions for C-Type Natriuretic Peptide Solutions

| Storage Condition | Duration | Rationale |

| Lyophilized Powder at -20°C or -80°C | Long-term (months to years) | Minimizes chemical degradation and microbial growth[6]. |

| In Solution at -20°C (pH 5-7) | Short-term (weeks to a few months) | Freezing slows down degradation reactions. Aliquoting is recommended to avoid freeze-thaw cycles[7][8][9]. |

| In Solution at 4°C | Very short-term (a few days to a week) | Suitable for immediate use, but degradation can occur[6][10]. |

Factors Influencing Stability

-

pH: The pH of the buffer system is a critical determinant of peptide stability. For many peptides, a pH range of 5-7 is considered optimal to minimize hydrolysis and other degradation reactions[7].

-

Buffer Composition: The choice of buffer can significantly impact peptide stability. Common buffers used in peptide formulations include acetate, citrate, histidine, phosphate, Tris, and glycine[3][4]. The buffer ions can interact with the peptide, influencing its conformation and propensity for aggregation[11].

-

Amino Acid Sequence: The presence of specific amino acids can make a peptide more susceptible to degradation. For instance, sequences containing asparagine (Asn) are prone to deamidation, while those with methionine (Met) or cysteine (Cys) are susceptible to oxidation[5][10].

-

Aggregation: Peptide aggregation can lead to loss of biological activity and potential immunogenicity. The kinetics of aggregation are often dependent on peptide concentration, temperature, and the ionic strength of the buffer[3][4].

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of CNP.

Protocol for Solubility Assessment

This protocol outlines a general procedure for determining the solubility of CNP in various buffer systems.

Objective: To determine the saturation solubility of CNP in different buffers at a controlled temperature.

Materials:

-

Lyophilized CNP

-

A selection of buffers (e.g., phosphate, acetate, citrate) at various pH values (e.g., 4.0, 5.5, 7.4)

-

Shaking incubator or orbital shaker

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values and concentrations.

-

Sample Preparation: Add an excess amount of lyophilized CNP to a known volume of each buffer in a microcentrifuge tube.

-

Equilibration: Incubate the tubes in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for a specified time (e.g., 30 minutes) to pellet the undissolved peptide.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of dissolved CNP using a validated HPLC method.

-

Data Analysis: Calculate the solubility of CNP in each buffer in mg/mL.

Protocol for Stability Assessment by HPLC

This protocol describes a method to evaluate the stability of CNP in solution over time under different conditions.

Objective: To assess the degradation of CNP in various buffer solutions at different temperatures over a defined period.

Materials:

-

CNP stock solution of known concentration

-

A selection of buffers at various pH values

-

Temperature-controlled incubators or water baths

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Prepare solutions of CNP at a known concentration in the different buffer systems to be tested.

-

Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.

-

HPLC Analysis: Analyze the samples immediately by HPLC to determine the percentage of intact CNP remaining. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the percentage of remaining CNP against time for each condition. From this data, the degradation rate and half-life of CNP in each buffer can be determined.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and potential degradation pathways can aid in understanding the processes involved in assessing and predicting the stability of CNP.

Conclusion

The solubility and stability of C-type Natriuretic Peptide are critical attributes that must be thoroughly characterized to ensure the successful development of therapeutic formulations and the reliability of research findings. This guide provides a foundational understanding of these properties and offers standardized protocols for their assessment. It is important to note that the optimal conditions for solubility and stability will be specific to the particular formulation and intended application of CNP. Therefore, comprehensive, formulation-specific studies are essential. Further research into the behavior of CNP in a wider range of buffer systems and storage conditions will continue to refine our understanding and facilitate the development of stable and effective CNP-based therapeutics.

References

- 1. C-type natriuretic peptide (1-22) (human, rat, swine) | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. mdpi.com [mdpi.com]

- 6. jpt.com [jpt.com]

- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 8. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 11. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Journey of CTAP Across the Blood-Brain Barrier: A Technical Deep Dive

For Immediate Release

A comprehensive analysis of the mechanisms governing the transit of the potent μ-opioid receptor antagonist, CTAP, across the highly selective blood-brain barrier (BBB). This whitepaper synthesizes available data, elucidates experimental methodologies, and provides a critical perspective for researchers in neuropharmacology and drug development.

The blood-brain barrier represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Understanding how molecules traverse this intricate barrier is paramount for designing effective neuropharmaceuticals. This technical guide focuses on this compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), a potent and selective μ-opioid receptor antagonist, and explores the evidence surrounding its ability to cross the BBB.

Core Findings: A Tale of Two Studies

The scientific literature presents a nuanced and somewhat conflicting view of this compound's ability to penetrate the CNS. A seminal study by Abbruscato and colleagues (1997) provides the primary evidence for its passage, suggesting a mechanism of passive diffusion . In their experiments, the entry of radiolabeled this compound into the brain was not inhibited by the presence of unlabeled this compound, indicating a non-saturable transport process[1].

Conversely, a later study by D'Hulst and collaborators (2010) reported "no influx for this compound" in their investigation of the BBB permeability of several opioid peptides. The reasons for this discrepancy are not immediately apparent from the available literature but may stem from differences in experimental protocols, animal models, or analytical sensitivity.

Physicochemical Properties of this compound

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C51H69N13O11S2 | --INVALID-LINK-- |

| Molecular Weight | 1104.3 g/mol | --INVALID-LINK-- |

| Integrity in Brain (20-min perfusion) | 62.8% intact | [1] |

| Protein Binding (in perfusion medium) | 68.2% (to albumin) | [1] |

| Protein Binding (in rat serum) | 84.2% | [1] |

Experimental Protocols: The In Situ Brain Perfusion Technique

The cornerstone of the investigation into this compound's BBB permeability is the in situ brain perfusion technique. This method allows for the precise control of the composition of the fluid perfusing the brain's microvasculature, enabling accurate measurement of solute uptake.

General Methodology (as described by Abbruscato et al., 1997):

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Anesthesia: The animal is anesthetized to ensure a lack of pain and distress.

-

Surgical Preparation: The common carotid artery is cannulated, and the external carotid artery is ligated to isolate the cerebral circulation.

-

Perfusion: A perfusion fluid (e.g., a buffered physiological salt solution) containing the radiolabeled compound of interest (e.g., [³H]this compound) and a vascular space marker (e.g., [¹⁴C]inulin) is infused at a constant rate.

-

Termination and Sample Collection: After a predetermined time (e.g., 20 minutes), the perfusion is stopped, and the brain is rapidly removed and dissected.

-

Analysis: The concentrations of the radiolabeled compounds in the brain tissue are determined by liquid scintillation counting. The amount of the vascular space marker is subtracted to calculate the net brain uptake of the compound of interest.

dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Workflow of the in situ brain perfusion experiment.

Signaling Pathways: A Presumed Mechanism

Given the evidence for passive diffusion, a specific signaling pathway for this compound's entry into the brain is not implicated. The molecule is thought to traverse the endothelial cells of the BBB by dissolving in the lipid bilayer of the cell membranes and diffusing down its concentration gradient.

dot graph G { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} } Caption: Presumed passive diffusion of this compound across the BBB.

Conclusion and Future Directions

The question of how this compound crosses the blood-brain barrier is not definitively settled. While the work of Abbruscato et al. (1997) provides compelling evidence for a passive diffusion mechanism, the contradictory findings of D'Hulst et al. (2010) warrant further investigation. To resolve this, future research should focus on:

-

Replicating and extending the in situ brain perfusion studies with rigorous controls and standardized methodologies.

-

Accurately determining the physicochemical properties of this compound , particularly its LogP and PSA values, through experimental and computational methods.

-

Investigating the potential role of efflux transporters , as many peptides are substrates for proteins like P-glycoprotein, which could explain the low brain penetration observed in some studies.

A clearer understanding of this compound's journey into the brain will not only be crucial for its potential therapeutic applications but will also provide valuable insights for the rational design of other peptide-based neuropharmaceuticals.

References

Initial Studies on the Effects of CTAP on Rodent Behavior: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies investigating the effects of the selective μ-opioid receptor antagonist, CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), on rodent behavior. This document summarizes key quantitative data, details experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its selectivity and ability to cross the blood-brain barrier have made it a valuable tool in neuroscience research to investigate the role of the MOR in various physiological and behavioral processes. This guide focuses on the foundational studies that have characterized the behavioral effects of this compound in rodent models.

Quantitative Data from Initial Behavioral Studies

The following tables summarize the quantitative findings from early investigations into the effects of this compound on rodent behavior. These studies have primarily focused on nociception, exploration, and stress-induced behaviors.

Table 1: Effects of this compound on Exploratory and Stress-Related Behaviors in Rats

| Behavior | Species/Sex | This compound Dose (mg/kg, IP) | Treatment Condition | Behavioral Outcome | Statistical Significance |

| Exploration (Episodes) | Rat/Female | 0.5 | This compound + Vehicle | 2.25 ± 0.59 | - |

| 0.5 | This compound + 3α,5α-THP | 0 ± 0 | p < 0.05 | ||

| Exploration (Time Spent) | Rat/Female | 0.5 | This compound + 3α,5α-THP | 0 ± 0 | p < 0.01 |

| 2 | This compound + 3α,5α-THP | 0.39 ± 0.2 | p < 0.01 | ||

| Submersion (Episodes) | Rat/Male | 2 | This compound + 3α,5α-THP | 2.38 ± 0.57 | p < 0.01 (compared to 3α,5α-THP alone) |

Data adapted from a study investigating the interaction between the neurosteroid 3α,5α-THP and the μ-opioid system.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of this compound's behavioral effects.

General Drug Administration

-

Compound: this compound (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2)

-

Vehicle: Typically sterile saline or water.

-

Routes of Administration:

-

Intraperitoneal (IP) Injection: The most common systemic route used in the cited studies. Volumes are typically calculated based on the animal's body weight.

-

Intracerebroventricular (ICV) Injection: Used for direct administration into the central nervous system, bypassing the blood-brain barrier. This requires stereotaxic surgery to implant a guide cannula.

-

-

Dosing: Doses in initial studies have ranged from 0.5 to 2 mg/kg for IP administration.[1][2] The optimal dose depends on the specific behavior being investigated and the animal model.

Behavioral Assays

The Forced Swim Test is a common assay to assess depressive-like behavior and stress coping strategies in rodents.

-

Apparatus: A cylindrical tank (typically 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Rodents are individually placed in the water-filled cylinder.

-

Behavior is typically recorded for a 5-6 minute session.

-

Key behaviors scored include:

-

Immobility: Floating with minimal movements necessary to keep the head above water.

-

Swimming: Active swimming movements around the cylinder.

-

Climbing: Active movements with forepaws directed towards the walls of the cylinder.

-

Submersion: The entire body, including the head, goes underwater.

-

-

-

Data Analysis: The duration or frequency of each behavior is quantified. In the context of this compound, a key finding was its ability to reverse 3α,5α-THP-induced submersion behavior in male rats, suggesting an interaction with the μ-opioid system in stress-induced responses.[2]

The hot plate test is a widely used method to assess thermal nociception and the efficacy of analgesic or hyperalgesic agents.

-

Apparatus: A heated plate with a controlled temperature (e.g., 55 ± 1°C), usually enclosed by a transparent cylinder to keep the animal on the plate.

-

Procedure:

-

The rodent is placed on the heated surface.

-

The latency to exhibit a nociceptive response, such as licking a paw or jumping, is recorded.

-

A cut-off time is established (e.g., 30-60 seconds) to prevent tissue damage.

-

-

Data Analysis: The reaction time (latency) is the primary measure. This compound, as a μ-opioid antagonist, is expected to block the analgesic effects of μ-opioid agonists like morphine, resulting in a shorter latency to respond compared to an animal treated with the agonist alone.

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

-

Procedure:

-

The rodent is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded and scored for:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

-

Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is interpreted as a decrease in anxiety-like behavior. While specific data on this compound's effects in the EPM from initial studies is limited in the provided search results, this is a key assay where its anxiolytic or anxiogenic potential could be evaluated.

The MWM is a widely used task to assess spatial learning and memory in rodents.[3][4]

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.[3][4]

-

Procedure:

-

Acquisition Phase: Rodents are placed in the pool from different starting locations and must learn to find the hidden platform. This is typically conducted over several days with multiple trials per day.[3][4]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds).

-

-

Data Analysis:

-

Acquisition: Latency to find the platform, path length, and swim speed are measured.

-

Probe Trial: Time spent in the target quadrant (where the platform was located) is the primary measure of spatial memory retention. While no specific initial studies on this compound in the MWM were found in the search results, this would be a critical experiment to determine the role of the μ-opioid system in spatial learning and memory.

-

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

This compound exerts its effects by blocking the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist (e.g., morphine, endorphins) to the MOR initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of CTAP: A Technical Guide to its Preferential Antagonism of the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological selectivity of the peptide antagonist CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) for the mu-opioid receptor (MOR) over the delta-opioid receptor (DOR). This compound is a potent and highly selective tool for investigating the physiological and pathological roles of the mu-opioid system. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for its determination, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Opioid Receptor Selectivity

The selectivity of this compound is underpinned by its significantly higher binding affinity and antagonist potency at the mu-opioid receptor compared to the delta-opioid receptor. This is quantitatively demonstrated through in vitro pharmacological assays.

Table 1: Binding Affinity of this compound at Mu and Delta Opioid Receptors

| Ligand | Receptor | Parameter | Value (nM) | Fold Selectivity (δ/µ) |

| This compound | µ (mu) | IC₅₀ | 3.5[1] | >1200[1] |

| This compound | δ (delta) | IC₅₀ | 4500 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that this compound is a potent antagonist at the mu-opioid receptor with a reported IC50 value of 3.5 nM.[1] In contrast, its affinity for the delta-opioid receptor is substantially lower, with a reported IC50 of 4500 nM, demonstrating a selectivity of over 1200-fold for the mu-receptor.[1]

Experimental Protocols

The determination of this compound's selectivity for mu versus delta opioid receptors relies on standardized in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for mu and delta opioid receptors expressed in cell membranes.

1. Materials and Reagents:

-

Cell membranes expressing either human mu-opioid receptors or delta-opioid receptors.

-

Radioligand for mu-receptors: [³H]-DAMGO (a mu-selective agonist).

-

Radioligand for delta-receptors: [³H]-Naltrindole (a delta-selective antagonist).

-

This compound (unlabeled competitor ligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: Naloxone (10 µM).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of this compound:

-

Total Binding: Radioligand and assay buffer.

-

Non-specific Binding: Radioligand, assay buffer, and a high concentration of naloxone (10 µM).

-

Competitive Binding: Radioligand, assay buffer, and varying concentrations of this compound.

-

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: GTPγS Binding Assay for Opioid Receptor Antagonism

This protocol describes a GTPγS binding assay to assess the functional antagonist potency of this compound at mu and delta opioid receptors. This assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.

1. Materials and Reagents:

-

Cell membranes expressing either mu-opioid or delta-opioid receptors.

-

Agonist for mu-receptors: DAMGO.

-

Agonist for delta-receptors: SNC80.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

This compound (antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Non-specific binding determinator: Unlabeled GTPγS.

2. Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Pre-incubation with Antagonist: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes) at 30°C.

-

Agonist Stimulation: Add a fixed concentration of the respective agonist (DAMGO for mu, SNC80 for delta) to the wells and incubate for a short period to stimulate G-protein activation.

-

GTPγS Binding: Add [³⁵S]GTPγS to all wells and incubate for 60 minutes at 30°C. The activated G-proteins will bind to the [³⁵S]GTPγS.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding in the absence and presence of different concentrations of this compound.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for this compound.

-

The antagonist potency can be expressed as the Schild pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. This is determined by performing Schild analysis, which involves generating agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the mu and delta opioid receptors. Both receptors primarily couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately modulate neuronal excitability.

Caption: Mu-Opioid Receptor Signaling Pathway.

Caption: Delta-Opioid Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for determining the selectivity of a compound like this compound for mu versus delta opioid receptors.

Caption: Workflow for Determining Opioid Receptor Selectivity.

References

Methodological & Application

Protocol for In Vivo Administration of CTAP in Mice

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the μ-opioid receptor (MOR).[1] Its high selectivity makes it an invaluable tool for in vivo studies aimed at elucidating the physiological and behavioral roles of the MOR. This compound is brain-penetrant and has been successfully used in various animal models to investigate processes such as analgesia, reward, and tolerance associated with opioid signaling.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mice via intracerebroventricular and subcutaneous routes.

Mechanism of Action